12-(pyridin-4-yl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one
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Overview
Description
5-(PYRIDIN-4-YL)-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE is a complex organic compound that features a pyridine ring and a diazatetraphenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(PYRIDIN-4-YL)-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE typically involves multi-step organic reactions. One common method includes the Suzuki coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions often require a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the pyridine ring can be functionalized with various substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives and nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce fully saturated diazatetraphenone derivatives.
Scientific Research Applications
5-(PYRIDIN-4-YL)-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(PYRIDIN-4-YL)-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE involves its interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit specific kinases involved in cancer cell proliferation . The compound’s structure allows it to bind to active sites, thereby blocking the normal function of the target molecule.
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridines: These compounds share a similar core structure and are known for their pharmacological activities.
Pyrrolo[3,4-c]pyridines: These derivatives have shown potential in various therapeutic applications, including as GPR119 agonists.
Quinoline Derivatives: Known for their antimicrobial properties and structural similarities.
Uniqueness
5-(PYRIDIN-4-YL)-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE is unique due to its specific combination of a pyridine ring and a diazatetraphenone core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C21H17N3O |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
12-pyridin-4-yl-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-one |
InChI |
InChI=1S/C21H17N3O/c25-18-5-1-4-16-21(18)19(13-8-11-22-12-9-13)20-14-3-2-10-23-15(14)6-7-17(20)24-16/h2-3,6-12,19,24H,1,4-5H2 |
InChI Key |
AYSPYVHHXPNIKX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(C3=C(N2)C=CC4=C3C=CC=N4)C5=CC=NC=C5)C(=O)C1 |
Origin of Product |
United States |
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